molecular formula C11H22N2O2 B1529691 (2R)-1-Boc-2-methylpyrrolidine-2-methanamine CAS No. 1407997-78-7

(2R)-1-Boc-2-methylpyrrolidine-2-methanamine

Cat. No.: B1529691
CAS No.: 1407997-78-7
M. Wt: 214.3 g/mol
InChI Key: KTQQDWACAUDUJC-LLVKDONJSA-N
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Description

(2R)-1-Boc-2-methylpyrrolidine-2-methanamine (CAS 1407997-78-7) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C11H22N2O2 and a documented purity of 97.0% , serves as a critical synthetic intermediate and building block. Its primary research value lies in the exploration of Janus kinase (JAK) inhibitors[JAKs] . The JAK/STAT signaling pathway is a major focus of therapeutic development for chronic inflammatory states, autoimmune diseases, and cancer . As a key structural motif, this chiral scaffold can be utilized in the synthesis of novel compounds aimed at modulating this pathway, following the precedent set by FDA-approved JAK inhibitors like ruxolitinib and tofacitinib . The molecule features a stereochemically defined 2-methylpyrrolidine core, which is essential for conferring selectivity in target binding. The primary amine, protected by a Boc (tert-butoxycarbonyl) group, provides a handle for further synthetic elaboration, allowing researchers to couple the fragment to other complex molecular systems. This makes it a versatile precursor in the construction of potential drug candidates for multitarget strategies and drug repurposing efforts . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQQDWACAUDUJC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-Methylpyrroline Followed by Boc Protection

One efficient approach to prepare (2R)-1-Boc-2-methylpyrrolidine derivatives involves the catalytic hydrogenation of 2-methylpyrroline, followed by Boc protection of the resulting amine.

  • Starting Material: 2-methylpyrroline, which is commercially available and cost-effective compared to other precursors.
  • Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are employed for hydrogenation.
  • Solvent: A mixture of ethanol and methanol (typically 2:1 to 3:1 v/v) is used.
  • Conditions: Ambient temperature hydrogenation followed by filtration to remove catalyst.
  • Outcome: This method yields (R)-2-methylpyrrolidine with optical purity of at least 50% ee.
  • Further Steps: The amine can be reacted with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to install the Boc protecting group, yielding (2R)-1-Boc-2-methylpyrrolidine.

This process avoids the use of corrosive reagents and environmentally harmful solvents such as dichloromethane, making it commercially scalable and safer.

Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine Derivatives

A sophisticated and highly enantioselective method involves the asymmetric lithiation of N-Boc-protected pyrrolidines followed by electrophilic trapping:

  • Lithiation: N-Boc pyrrolidine is lithiated using sec-butyllithium (s-BuLi) in the presence of chiral ligands such as (‒)-sparteine or its surrogates.
  • Temperature: Lithiation is typically performed at low temperatures (around -78 °C), but recent developments show that it can be done at higher temperatures (-40 to -30 °C) with good enantiomeric ratios (up to 90:10 er).
  • Solvents: Common solvents include tetrahydrofuran (THF), tert-butyl methyl ether (TBME), and 2-methyl-THF. THF is preferred for better enantioselectivity.
  • Trapping Agents: Electrophiles such as benzaldehyde or aryl halides (via Pd-catalyzed cross-coupling after transmetallation) are used to trap the lithiated intermediate.
  • Boc Protection: The Boc group is already present on the nitrogen, stabilizing the intermediate and directing the lithiation.
  • Yields and Selectivity: Yields range from moderate to good (20-64%), with enantiomeric ratios reaching up to 95:5 er. Diastereoselectivity can be high depending on the substrate and conditions.
  • Applications: This method allows the synthesis of α-substituted pyrrolidines with high stereochemical control, which can be further elaborated to (2R)-1-Boc-2-methylpyrrolidine-2-methanamine analogs.

Hydrolysis and Functional Group Transformations of Boc-Protected Pyrrolidine Derivatives

In some synthetic sequences, Boc-protected methyl-substituted pyrrolidines are prepared via multi-step transformations involving ester hydrolysis and amine functionalization:

  • Starting Material: Boc-protected pyrrolidine esters such as (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate.
  • Hydrolysis: Lithium hydroxide monohydrate in ethanol/water mixtures is used to hydrolyze ester groups to carboxylic acids under mild conditions (room temperature, 12-16 hours).
  • Workup: The reaction mixture is acidified to pH ~2 with hydrochloric acid, followed by extraction with ethyl acetate.
  • Yield: Quantitative to near-quantitative yields (98.5-100%) of the Boc-protected carboxylic acid intermediate are obtained.
  • Subsequent Steps: The carboxylic acid can be further transformed into amines or other derivatives, including the methanamine functionality at the 2-position.
  • Advantages: This method uses mild, non-corrosive reagents and avoids harsh conditions, maintaining the integrity of the Boc group and stereochemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Enantiomeric Purity Notes
Catalytic Hydrogenation + Boc Protection 2-Methylpyrroline Pt catalyst (PtO2, Pt/C), Boc2O Ambient temp, EtOH/MeOH solvent Moderate to high ≥50% ee Scalable, avoids corrosive reagents
Asymmetric Lithiation-Trapping N-Boc Pyrrolidine s-BuLi, (‒)-sparteine, electrophile -78 to -30 °C, THF solvent 20-64% Up to 95:5 er High stereocontrol, complex setup
Ester Hydrolysis of Boc-Protected Pyrrolidines Boc-protected esters LiOH·H2O, EtOH/H2O 25 °C, 12-16 h 98.5-100% Retains stereochemistry Mild, high-yielding hydrolysis

Research Findings and Considerations

  • The hydrogenation approach is advantageous for industrial scale due to its simplicity and use of commercially available starting materials and catalysts.
  • The asymmetric lithiation-trapping method offers superior stereochemical control and access to diverse substituted pyrrolidines but requires careful control of temperature, stoichiometry, and chiral ligands.
  • Hydrolysis and functional group interconversions of Boc-protected intermediates are crucial for introducing the methanamine functionality while preserving stereochemistry.
  • Avoidance of environmentally harmful solvents and reagents (e.g., dichloromethane, gaseous HCl) is a common theme in recent process improvements.
  • Optical purity and diastereoselectivity are critical parameters monitored via chiral HPLC and NMR spectroscopy in all methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-Boc-2-methylpyrrolidine-2-methanamine can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

(2R)-1-Boc-2-methylpyrrolidine-2-methanamine features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. Its chiral nature allows it to participate in asymmetric synthesis, making it a valuable building block for the creation of enantiomerically pure compounds. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution.

Organic Synthesis

  • Building Block : The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow chemists to construct diverse chemical entities efficiently.
  • Asymmetric Synthesis : Its chiral center is exploited in asymmetric synthesis processes, enabling the production of specific enantiomers that are vital in pharmaceuticals and agrochemicals.

Medicinal Chemistry

  • Drug Development : this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at specific pathways or diseases.
  • Case Study : Research has indicated that derivatives of this compound exhibit activity against certain receptors, suggesting its role as a precursor in designing therapeutic agents targeting neurological disorders .

Biological Research

  • Enzyme Mechanisms : This compound is utilized to study enzyme mechanisms due to its ability to mimic substrates or inhibitors in biochemical assays.
  • Precursor for Bioactive Molecules : It acts as a precursor for synthesizing biologically active molecules, contributing to the understanding of metabolic pathways.

Industrial Applications

  • Fine Chemicals Production : In industry, this compound is used in producing fine chemicals and agrochemicals, highlighting its versatility beyond laboratory settings.

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for complex moleculesSynthesis of chiral pharmaceuticals
Medicinal ChemistryDrug development targeting specific biological pathwaysPotential drug candidates for neurological disorders
Biological ResearchStudy of enzyme mechanisms and metabolic pathwaysSubstrate in biochemical assays
Industrial ProductionIntermediate in fine chemicals and agrochemicalsProduction of specialty chemicals

Mechanism of Action

The mechanism of action of (2R)-1-Boc-2-methylpyrrolidine-2-methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center and functional groups enable it to bind selectively to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The table below compares key features of (2R)-1-Boc-2-methylpyrrolidine-2-methanamine with analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reference
This compound Boc, methyl, methanamine (R-configuration) 228.3* N/A Chiral intermediates, drug synthesis
(S)-(1-Allylpyrrolidine-2-yl)methanamine Allyl, methanamine (S-configuration) 140.2 N/A Asymmetric catalysis
1-Methylpyrrolidine Methyl at N1 85.14 80–81 Solvent, ligand synthesis
2-Methylpyrrolidine Methyl at C2 85.14 98–100 Organic synthesis
1-[(2R)-1-Methylpyrrolidin-2-yl]propan-2-one Methyl, ketone (R-configuration) 141.2 N/A Metabolic studies

*Calculated molecular weight.

Key Differences and Implications

Stereochemistry and Reactivity
  • The R-configuration in the target compound contrasts with the S-configuration in (S)-(1-Allylpyrrolidine-2-yl)methanamine , influencing enantioselectivity in catalysis or receptor binding.
  • The Boc group in the target compound requires deprotection (e.g., acidic conditions) for amine activation, unlike the allyl group in , which can undergo olefin metathesis or oxidation.
Functional Group Diversity
  • The methanamine group in the target compound provides a primary amine for coupling reactions, absent in simpler analogs like 1-methylpyrrolidine .
  • Ketone-containing analogs (e.g., 1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one ) exhibit distinct reactivity, such as participation in nucleophilic additions, unlike the amine functionality in the target compound.
Physicochemical Properties
  • Simpler pyrrolidines (e.g., 1-methylpyrrolidine) have lower boiling points (80–81°C) and densities (0.819 g/mL) compared to substituted derivatives , reflecting reduced steric hindrance and polarity.
  • The Boc group increases the molecular weight and hydrophobicity of the target compound, enhancing solubility in organic solvents.

Biological Activity

Overview

(2R)-1-Boc-2-methylpyrrolidine-2-methanamine is a chiral compound belonging to the pyrrolidine class, characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for both synthetic and medicinal chemists.

The compound's structure can be represented as follows:

 2R 1 Boc 2 methylpyrrolidine 2 methanamine\text{ 2R 1 Boc 2 methylpyrrolidine 2 methanamine}

Key Features:

  • Boc Group : Provides protection for the amine group, allowing for selective reactions.
  • Methyl Group : Influences the steric hindrance and reactivity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Deprotection : The Boc group can be removed under acidic conditions, exposing the amine for further reactions.
  • Binding Affinity : The methylaminomethyl group may enhance binding to receptors or enzymes, influencing various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
(2R)-1-Boc-2-methylpyrrolidineStaphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrate that it can inhibit cell growth in human cancer cell lines such as HeLa and A549.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that (2R)-1-Boc-2-methylpyrrolidine derivatives showed promising results against MRSA, with significant inhibition of bacterial growth observed at low concentrations. This highlights the potential for developing new antibiotics based on this scaffold .
  • Anticancer Research : In another investigation, derivatives were tested against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. The results suggest that structural variations significantly impact biological activity, making this compound a valuable candidate for further drug development .

Q & A

Basic Research Questions

Q. How can researchers synthesize (2R)-1-Boc-2-methylpyrrolidine-2-methanamine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For pyrrolidine derivatives, asymmetric hydrogenation or enzymatic resolution can be employed. The Boc-protection group (tert-butoxycarbonyl) is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Chiral HPLC or polarimetry should validate enantiomeric purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for structural confirmation, particularly to verify the stereochemistry at the (2R) position. Mass spectrometry (MS) ensures molecular weight accuracy, while high-performance liquid chromatography (HPLC) with chiral columns confirms enantiopurity. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. How does the Boc-protecting group influence the stability of this compound under varying pH conditions?

  • Methodological Answer : The Boc group is stable under neutral and basic conditions but hydrolyzes under acidic environments (e.g., trifluoroacetic acid). Researchers must avoid prolonged exposure to acids during storage. Stability studies using accelerated degradation (e.g., 40°C/75% RH) and LC-MS monitoring are recommended to assess shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

  • Methodological Answer : Diastereomer control requires precise temperature regulation (±2°C) and solvent selection (e.g., dichloromethane for low nucleophilicity). Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC or in-situ IR). Computational modeling (e.g., DFT calculations) can predict transition states to guide optimization .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected coupling constants in NMR?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use 2D NMR (COSY, NOESY) to distinguish between rotamers. Compare experimental data with computational NMR predictions (e.g., using Gaussian or ACD/Labs). If impurities are suspected, repeat purification via flash chromatography or recrystallization .

Q. What strategies enhance the derivatization of this compound for biological activity studies?

  • Methodological Answer : The primary amine (methanamine group) can undergo reductive amination or acylation. For targeted modifications, protect the Boc group and use coupling agents (e.g., EDC/HOBt). Structure-activity relationship (SAR) studies benefit from introducing fluorinated or heterocyclic substituents, guided by docking simulations against relevant receptors (e.g., GPCRs) .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) using the compound’s SMILES or InChIKey identifies potential binding pockets. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models trained on pyrrolidine derivatives can prioritize synthetic targets .

Q. What challenges arise when scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer : Scale-up introduces issues like exothermicity and mixing inefficiencies. Use flow chemistry for heat-sensitive steps. Monitor diastereomer ratios rigorously at each scale. Process analytical technology (PAT) tools, such as ReactIR, enable real-time feedback. Solvent recovery systems reduce costs and environmental impact .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine
Reactant of Route 2
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine

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